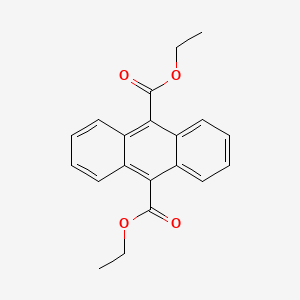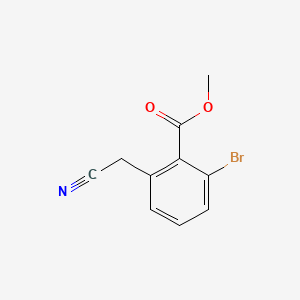
Diethyl anthracene-9,10-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl anthracene-9,10-dicarboxylate: is an organic compound with the chemical formula C20H18O4 . It is a derivative of anthracene, featuring two ethyl ester groups at the 9 and 10 positions of the anthracene ring. This compound is a solid that can dissolve in organic solvents and is primarily used in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Diethyl anthracene-9,10-dicarboxylate can be synthesized through the reaction of anthracene with chloroacetic anhydride. The reaction typically occurs in an appropriate solvent under controlled temperature and reaction time .
Industrial Production Methods: While specific industrial production methods are not detailed, the synthesis in a laboratory setting involves the reaction of anthracene with chloroacetic anhydride, suggesting that similar conditions could be scaled up for industrial production .
Análisis De Reacciones Químicas
Types of Reactions: Diethyl anthracene-9,10-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can yield anthracene derivatives with reduced functional groups.
Substitution: Substitution reactions can introduce different functional groups into the anthracene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nitrating agents can be used under various conditions.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Reduced anthracene derivatives.
Substitution: Functionalized anthracene derivatives.
Aplicaciones Científicas De Investigación
Diethyl anthracene-9,10-dicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of compounds with optical, electrical, and fluorescent properties.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing into its potential use in drug development.
Industry: It is used in the preparation of polymer additives and organic optoelectronic devices.
Mecanismo De Acción
The mechanism by which diethyl anthracene-9,10-dicarboxylate exerts its effects involves its interaction with molecular targets and pathways. The compound’s anthracene core allows it to participate in π-π interactions and other non-covalent interactions, influencing its behavior in various chemical and biological systems .
Comparación Con Compuestos Similares
9,10-Anthracenedicarboxylic acid: This compound has carboxylic acid groups instead of ethyl esters.
9,10-Anthracenedicarbonitrile: This compound features nitrile groups at the 9 and 10 positions.
9-Anthracenecarboxylic acid: This compound has a single carboxylic acid group at the 9 position.
Uniqueness: Diethyl anthracene-9,10-dicarboxylate is unique due to its ethyl ester groups, which impart different solubility and reactivity characteristics compared to its carboxylic acid and nitrile counterparts .
Propiedades
IUPAC Name |
diethyl anthracene-9,10-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c1-3-23-19(21)17-13-9-5-7-11-15(13)18(20(22)24-4-2)16-12-8-6-10-14(16)17/h5-12H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGYYCSTCUXPAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CC2=C(C3=CC=CC=C31)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 4-[(2-bromophenyl)methyl]-4-cyanopiperidine-1-carboxylate](/img/structure/B8237804.png)
![3-[1-(tert-Butyloxycarbonyl)-1H-pyrrol-2-yl]acrylic acid ethyl ester](/img/structure/B8237818.png)


![2-Tert-butyl-6-[3-tert-butyl-2-[(6,12-ditert-butyl-4,14-dimethoxy-8,10-dioxa-9-phosphatricyclo[9.4.0.02,7]pentadecan-9-yl)oxy]-5-methoxycyclohexyl]-4-methoxycyclohexan-1-ol](/img/structure/B8237839.png)

![(R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-3-chloropropan-1-one](/img/structure/B8237860.png)






